molecular formula C7H4N2O4 B1585301 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate CAS No. 6086-24-4

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate

Cat. No. B1585301
Key on ui cas rn: 6086-24-4
M. Wt: 180.12 g/mol
InChI Key: AXRCJZJVVZUOHN-UHFFFAOYSA-N
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Patent
US08110584B2

Procedure details

In a 3 L reactor fitted with mechanical stirring, reflux condenser, thermometer and nitrogen inlet, KOH (72.46 g) was dissolved in ethanol (250 ml) and water (250 ml). 4-Amino-3-nitrobenzoic acid (100 g) was added and the orange suspension was heated to 65-70° C. within 30 minutes. The resulting suspension was stirred at the same temperature for 45 minutes and cooled to 0° C.±5′C within 30 minutes. A commercially available (13% w/w) solution of sodium hypochlorite (448.93 g) was added drop wise within 1.5 hours at 0° C.±5° C. The reaction mixture was stirred at the same temperature for 2 hours and controlled by TLC (CHCl3 100/acetone 2/acetic acid 1). Water (350 ml) was added within 15 minutes at 0° C.±5° C. to give a fine yellow suspension. The reaction mixture was then acidified with a 6N HCl solution (239 ml) until 0.5
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
72.46 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
448.93 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
239 mL
Type
reactant
Reaction Step Seven
Name
Quantity
58.44 g
Type
reactant
Reaction Step Eight
Name
Quantity
250 mL
Type
solvent
Reaction Step Nine
Name
Quantity
350 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH2:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[N+:13]([O-:15])=O.Cl[O-].[Na+].N1[O:20]N=C2C=C(C(O)=O)C=CC=12.Cl.[Na+].[Cl-]>C(O)C.O.C(O)(=O)C.C(Cl)(Cl)Cl>[N+:3]1([O-:20])[O:15][N:13]=[C:5]2[CH:6]=[C:7]([C:8]([OH:10])=[O:9])[CH:11]=[CH:12][C:4]=12 |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
72.46 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Five
Name
Quantity
448.93 g
Type
reactant
Smiles
Cl[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1ON=C2C1C=CC(=C2)C(=O)O
Step Seven
Name
Quantity
239 mL
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
58.44 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Nine
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at the same temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3 L reactor fitted with mechanical stirring
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.±5′C within 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give a fine yellow suspension
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred at 0° C.±5° C. for 1.5 hours under nitrogen
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with 3×400 ml water
CUSTOM
Type
CUSTOM
Details
dried (40° C., 30 mbars, 12 hours)
Duration
12 h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+]=1(ON=C2C1C=CC(=C2)C(=O)O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 83.6 g
YIELD: PERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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